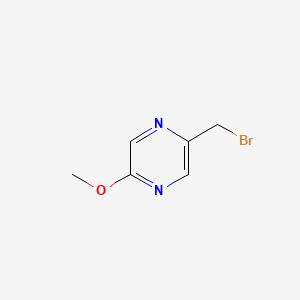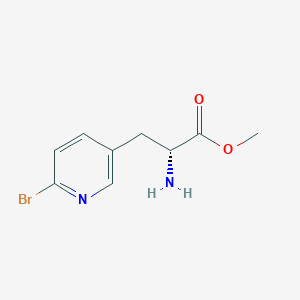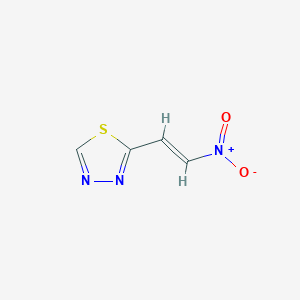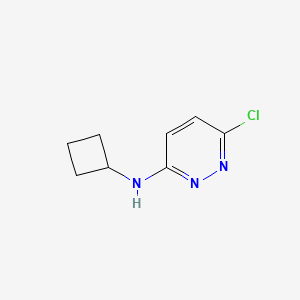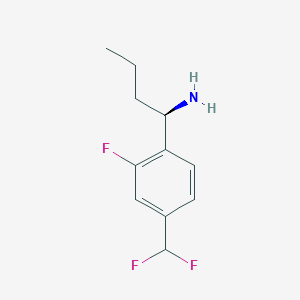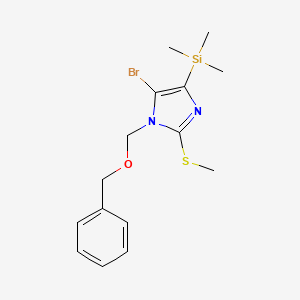
1-((Benzyloxy)methyl)-5-bromo-2-(methylthio)-4-(trimethylsilyl)-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((Benzyloxy)methyl)-5-bromo-2-(methylthio)-4-(trimethylsilyl)-1H-imidazole is a complex organic compound that features a unique combination of functional groups, including a benzyloxy group, a bromine atom, a methylthio group, and a trimethylsilyl group attached to an imidazole ring
Vorbereitungsmethoden
The synthesis of 1-((Benzyloxy)methyl)-5-bromo-2-(methylthio)-4-(trimethylsilyl)-1H-imidazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the imidazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the benzyloxy group: This step involves the protection of a hydroxyl group with a benzyl group using benzyl chloride and a base such as sodium hydride.
Methylthio group addition: This can be achieved by reacting the intermediate with a methylthiolating agent such as methylthiol or dimethyl disulfide.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis techniques.
Analyse Chemischer Reaktionen
1-((Benzyloxy)methyl)-5-bromo-2-(methylthio)-4-(trimethylsilyl)-1H-imidazole undergoes various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Deprotection: The benzyloxy group can be removed using hydrogenation or acidic conditions to yield the corresponding hydroxyl group.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Deprotecting agents: Hydrogen gas with a palladium catalyst, hydrochloric acid.
Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-((Benzyloxy)methyl)-5-bromo-2-(methylthio)-4-(trimethylsilyl)-1H-imidazole has several scientific research applications, including:
Synthetic Organic Chemistry: It serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s unique functional groups make it a valuable scaffold for the design of new drugs with potential therapeutic effects.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Material Science: The compound’s structural features make it suitable for the development of novel materials with specific properties, such as conductivity or catalytic activity.
Wirkmechanismus
The mechanism of action of 1-((Benzyloxy)methyl)-5-bromo-2-(methylthio)-4-(trimethylsilyl)-1H-imidazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the bromine and methylthio groups can influence the compound’s reactivity and binding affinity, while the trimethylsilyl group can enhance its stability and solubility.
Vergleich Mit ähnlichen Verbindungen
1-((Benzyloxy)methyl)-5-bromo-2-(methylthio)-4-(trimethylsilyl)-1H-imidazole can be compared with similar compounds such as:
1-((Benzyloxy)methyl)-2-(methylthio)-4-(trimethylsilyl)-1H-imidazole: Lacks the bromine atom, which may result in different reactivity and applications.
1-((Benzyloxy)methyl)-5-bromo-2-(methylthio)-1H-imidazole: Lacks the trimethylsilyl group, which may affect its stability and solubility.
1-((Benzyloxy)methyl)-5-bromo-4-(trimethylsilyl)-1H-imidazole: Lacks the methylthio group, which may influence its biological activity and chemical reactivity.
Eigenschaften
Molekularformel |
C15H21BrN2OSSi |
|---|---|
Molekulargewicht |
385.4 g/mol |
IUPAC-Name |
[5-bromo-2-methylsulfanyl-1-(phenylmethoxymethyl)imidazol-4-yl]-trimethylsilane |
InChI |
InChI=1S/C15H21BrN2OSSi/c1-20-15-17-14(21(2,3)4)13(16)18(15)11-19-10-12-8-6-5-7-9-12/h5-9H,10-11H2,1-4H3 |
InChI-Schlüssel |
UMKFYRDBGVTHGA-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C1=C(N(C(=N1)SC)COCC2=CC=CC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


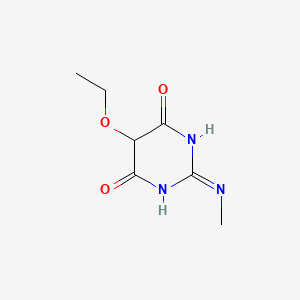
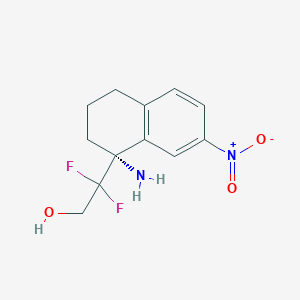
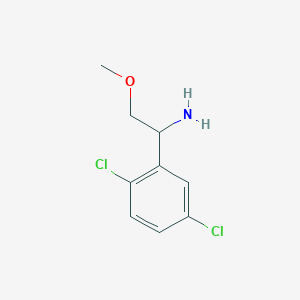
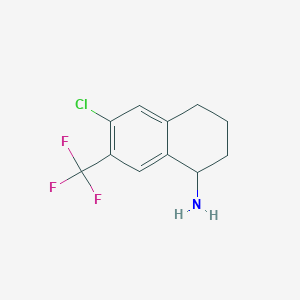
![Methyl 4-acetylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13106263.png)
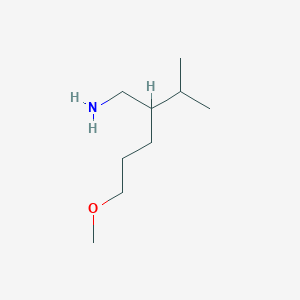
![3-Cyclohexyl-7-iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13106278.png)
